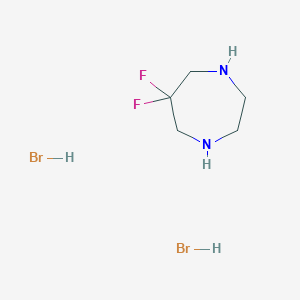

6,6-Difluoro-1,4-diazepane dihydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

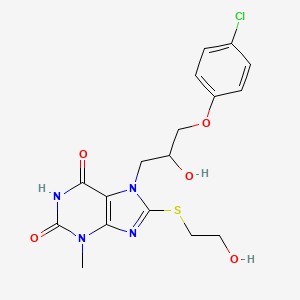

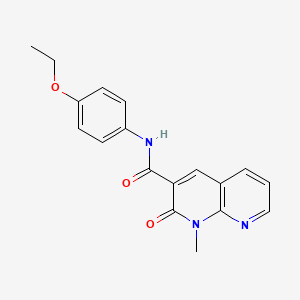

6,6-Difluoro-1,4-diazepane dihydrobromide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a type of diazepane, which is a six-membered nitrogen-containing heterocyclic compound. The difluoro substitution on the diazepane ring confers unique properties to this compound, making it a valuable tool in various scientific applications.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- 6,6-Difluoro-1,4-diazepane dihydrobromide is utilized in the synthesis of gem-difluorohomopiperazines via microwave-assisted detosylation, a method offering rapid access to corresponding amines in high yields (Wellner, Sandin, & Pääkkönen, 2003).

- It plays a role in the synthesis and characterization of 1,4-diazepanes, which exhibit a twisted chair conformation in their crystal structures (Ramirez-Montes et al., 2012).

Chemical Structure and Properties

- Studies have reinterpreted the structure of 6-hydroxy-1,4-diazepane di(hydrogen bromide) as an organic salt with diammonium cation and bromide anions, supported by thermogravimetric analysis and solution behavior (Piontek et al., 2019).

- Research into Ugi multicomponent reaction followed by intramolecular SN2 reaction explored the synthesis of diazepane systems, showing potential for diverse chemical applications (Banfi et al., 2007).

Applications in Coordination Chemistry

- Iron(II) complexes incorporating 1,4-diazepane core have been synthesized and studied for their coordination geometry and magnetic properties, demonstrating the compound's versatility in coordination chemistry (Schmidt et al., 2013).

- Molybdenum(VI) dioxo complexes of bis(phenolate) ligands containing a 1,4-diazepane core were examined as functional models for molybdenum oxotransferase enzymes, highlighting its role in understanding enzyme mechanisms (Mayilmurugan et al., 2011).

Pharmacological and Biological Studies

- Synthesis of 1,4-diazepane derivatives as T-type calcium channel blockers has been explored, indicating its potential in pharmacological research (Gu et al., 2010).

Propiedades

IUPAC Name |

6,6-difluoro-1,4-diazepane;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2N2.2BrH/c6-5(7)3-8-1-2-9-4-5;;/h8-9H,1-4H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDVDHYLPRRPFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(CN1)(F)F.Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Br2F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-Difluoro-1,4-diazepane dihydrobromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2521583.png)

![3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2521584.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2521588.png)

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2521592.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2521594.png)

![N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-[(2-methylphenoxy)methyl]-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2521598.png)

![Potassium (5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanide](/img/structure/B2521599.png)